4-Amino-4-methylpentan-1-ol
Description
Structural Classification and Nomenclature within Amino Alcohol Chemistry
4-Amino-4-methylpentan-1-ol is an organic compound belonging to the amino alcohol family. ontosight.ai Structurally, it is characterized by a five-carbon pentanol (B124592) backbone. A primary amino group (-NH₂) and a methyl group (-CH₃) are attached to the fourth carbon atom, while a primary hydroxyl group (-OH) is located at the terminal C1 position. nih.gov The presence of both an amine and an alcohol classifies it as an alkanolamine. atamanchemicals.com
The systematic IUPAC name for this compound is this compound. nih.gov Its molecular structure contains a tertiary carbon at the C4 position, bonded to the amino group, a methyl group, and two other carbon atoms of the pentane (B18724) chain. This specific arrangement of functional groups influences its chemical reactivity and stereochemical potential.
Table 1: Chemical and Physical Properties of this compound Below is an interactive table detailing the key computed descriptors and properties for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem nih.gov |
| Molecular Formula | C₆H₁₅NO | PubChem nih.govkeyorganics.net |
| Molecular Weight | 117.19 g/mol | PubChem nih.gov |
| CAS Number | 85054-53-1 | PubChem nih.govkeyorganics.net |
| InChI Key | PUCFHKBOPVGLPI-UHFFFAOYSA-N | PubChem nih.govuni.lu |
| Canonical SMILES | CC(C)(CCCO)N | PubChem nih.govuni.lu |
| XLogP3-AA (Predicted) | -0.1 | PubChem nih.govuni.lu |
| Monoisotopic Mass | 117.115364102 Da | PubChem nih.gov |
Note: This data is computationally generated and sourced from PubChem.
Significance as a Multifunctional Organic Moiety in Synthetic Design
The synthetic utility of this compound stems from its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be chemically transformed. This duality allows it to serve as a versatile building block, or synthon, for creating more complex molecules. unr.edu.ar Amino alcohols are crucial components in many natural products and pharmaceuticals, making their derivatives highly sought-after targets in synthetic chemistry. unr.edu.arnih.gov
The presence of two distinct functional groups allows for selective reactions. For example, the hydroxyl group can undergo oxidation to form an aldehyde or ketone, while the amino group can participate in nucleophilic substitution reactions. evitachem.com This orthogonal reactivity is a key asset in multistep synthetic sequences.
A significant area of application for amino alcohols is in asymmetric synthesis, where they are frequently used as chiral auxiliaries or as precursors to chiral ligands for metal-catalyzed reactions. unr.edu.armdpi.com Although this compound itself is achiral, its derivatives can be designed to create chiral environments. For instance, chiral 1,3-aminoalcohols have been successfully employed as catalysts in the asymmetric addition of organozinc reagents to aldehydes. unr.edu.ar The development of synthetic routes to access specific stereoisomers of substituted amino alcohols is a major focus, as stereochemistry is crucial for the biological activity of many pharmaceutical compounds. nih.govacs.org
Table 2: Representative Reactions of the Amino Alcohol Moiety This table outlines the principal types of chemical transformations that the functional groups in this compound can undergo.
| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |
| Hydroxyl (-OH) | Oxidation | Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) | Aldehydes, Ketones |
| Hydroxyl (-OH) | Substitution (e.g., Halogenation) | Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃) | Alkyl Halides |
| Amino (-NH₂) | Nucleophilic Substitution | Alkyl halides, Acyl chlorides | Substituted Amines, Amides |
This table illustrates general reactivity patterns for amino alcohols based on established organic chemistry principles. evitachem.com
Evolution of Research Interest in Substituted Amino Alcohols
Research interest in amino alcohols, particularly chiral vicinal (1,2) and 1,3-amino alcohols, has grown substantially due to their prevalence in biologically active molecules. unr.edu.arnih.gov Historically, the synthesis of enantiopure amino alcohols often relied on using starting materials from the "chiral pool"—naturally occurring enantiomerically pure compounds like amino acids. diva-portal.org While effective, this approach is limited by the range of available natural precursors. diva-portal.org
To overcome these limitations, significant research efforts have been directed towards the development of asymmetric synthetic methods. acs.orgdiva-portal.org These modern strategies aim to create chiral amino alcohols from simple, achiral starting materials with high stereoselectivity. Methodologies such as the Sharpless asymmetric aminohydroxylation and organometallic additions to imines have become powerful tools for this purpose. acs.orgdiva-portal.org
Contemporary research continues to push the boundaries by developing unified strategies for synthesizing highly substituted amino alcohols. acs.org The ability to introduce a wide variety of substituents allows for the creation of structurally diverse libraries of molecules. diva-portal.org These libraries are valuable for screening for new biological activities and for developing novel ligands for asymmetric catalysis. mdpi.comdiva-portal.org The focus has shifted from merely accessing the amino alcohol motif to precisely controlling the stereochemistry and substitution patterns to fine-tune molecular properties for specific applications in medicine, materials science, and catalysis. nih.govchemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(2,7)4-3-5-8/h8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCFHKBOPVGLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80518370 | |
| Record name | 4-Amino-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85054-53-1 | |
| Record name | 4-Amino-4-methylpentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80518370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Amino 4 Methylpentan 1 Ol
Chemo-Selective Chemical Synthesis Routes
Chemo-selective synthesis of 4-amino-4-methylpentan-1-ol involves the strategic formation of the carbon skeleton and the introduction of the amino and hydroxyl functionalities while avoiding unwanted side reactions. Key approaches include reduction-based methods, alkylation strategies, and multi-step preparations from simple precursors.
Reduction-Based Approaches for Amino Alcohol Formation
A prominent and effective strategy for the synthesis of this compound is the reduction of a corresponding nitro alcohol precursor, 4-methyl-4-nitropentan-1-ol. This approach is advantageous as the nitro group serves as a masked amine, and its reduction is typically a high-yielding and clean process.
The synthesis of the nitro alcohol precursor can be achieved through a Henry (nitroaldol) reaction. This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In this case, 2-nitropropane (B154153) would react with 3-hydroxypropanal. However, a more practical approach involves the reaction of the lithium salt of 2-nitropropane with ethylene (B1197577) oxide, which directly furnishes 4-methyl-4-nitropentan-1-ol.
Once the nitro alcohol is obtained, the nitro group can be reduced to the primary amine using various reducing agents. Catalytic hydrogenation is a common and efficient method, employing catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although catalytic hydrogenation is often preferred for its milder conditions and higher chemoselectivity.
Table 1: Illustrative Reaction Conditions for Reduction of Nitro Alcohols
| Entry | Nitro Compound | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-methyl-4-nitropentan-1-ol | H₂, Raney Ni | Ethanol | 25 | >90 |
| 2 | 4-methyl-4-nitropentan-1-ol | H₂, 10% Pd/C | Methanol | 25 | >95 |
| 3 | 4-methyl-4-nitropentan-1-ol | LiAlH₄ | THF | 0 to 25 | ~85 |
Note: The data in this table is representative of typical conditions for the reduction of nitro alcohols and may require optimization for the specific synthesis of this compound.
Alkylation and Functional Group Interconversion Strategies
Alkylation strategies offer an alternative route to this compound. One conceptual approach involves the alkylation of a suitable amine with a molecule containing the required carbon skeleton and a hydroxyl group. However, direct alkylation of ammonia (B1221849) or a primary amine with a halo-alcohol like 4-bromo-4-methylpentan-1-ol can be problematic due to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. acs.org
To circumvent this, methods that promote selective mono-alkylation can be employed. One such method involves the use of a protecting group on the amine, followed by alkylation and deprotection. Another strategy involves the use of reagents like 9-borabicyclononane (B1260311) (9-BBN) to form a stable chelate with an amino alcohol, which then allows for selective mono-N-alkylation. acs.org
Functional group interconversion provides another pathway. For instance, a starting material with a different functional group at the C4 position, such as a ketone or an azide, can be converted to the desired amine. The synthesis could start from 4-methyl-4-oxopentan-1-ol, which could undergo reductive amination. This one-pot reaction involves the formation of an imine or enamine intermediate followed by reduction to the amine.
Multi-Step Preparations from Readily Available Precursors
The synthesis of this compound can be designed as a multi-step sequence starting from simple and readily available precursors. A plausible route could begin with the Grignard reaction between methylmagnesium bromide and ethyl 4-oxobutanoate (B1241810) to create the tertiary alcohol precursor, ethyl 4-hydroxy-4-methylpentanoate. This ester can then be reduced to the corresponding diol, 4-methylpentane-1,4-diol. Subsequent selective functionalization of the primary alcohol, followed by conversion of the tertiary alcohol to an amine, would complete the synthesis.
Another conceptual multi-step synthesis could start from acetone (B3395972) and 3-buten-1-ol. The synthesis of methyl isobutyl ketone from acetone is a known industrial process. researchgate.net A related precursor, 4-methylpent-4-en-1-ol, could be envisioned as a starting material. Hydroboration-oxidation of the double bond would yield 4-methylpentane-1,2-diol. Subsequent protection of the primary alcohol, oxidation of the secondary alcohol to a ketone, followed by reductive amination and deprotection would lead to the target molecule.
Stereoselective Synthesis of Enantiopure this compound
The presence of a chiral center at the C4 position of this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the compound.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is established, the auxiliary is removed.
For the synthesis of enantiopure this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of the C4 stereocenter. For example, a chiral auxiliary could be used to direct the asymmetric addition of a methyl group to a ketone. A plausible precursor would be a β-keto ester or a similar compound with a handle for attaching the chiral auxiliary. The diastereoselective addition of a methyl Grignard reagent or methyllithium (B1224462) to the ketone, directed by the chiral auxiliary, would create the desired tertiary alcohol with a specific stereochemistry. Subsequent removal of the auxiliary and conversion of other functional groups would yield the enantiopure target molecule.
Asymmetric Transformations in Precursor Derivatization
Asymmetric transformations using chiral catalysts or reagents provide a more direct and efficient approach to enantiopure compounds.
One potential strategy is the asymmetric reduction of a suitable prochiral ketone. For instance, a β-amino ketone precursor could be synthesized and then subjected to asymmetric hydrogenation using a chiral catalyst, such as a ruthenium or rhodium complex with a chiral ligand (e.g., BINAP). This would establish the stereochemistry of the hydroxyl group relative to the amino group.
Alternatively, the stereocenter could be established through an asymmetric C-N bond-forming reaction. Asymmetric hydroamination of a suitable alkene precursor, 4-methylpent-3-en-1-ol, could theoretically install the chiral amine center directly. However, the creation of a tertiary stereocenter through this method is challenging. A more viable approach might involve the asymmetric addition of an amine equivalent to a ketone. For example, the use of chiral sulfinimines in the synthesis of amino acids has been well-established and could potentially be adapted for the synthesis of chiral amino alcohols. rsc.org
A catalytic asymmetric synthesis of chiral γ-amino ketones has been developed, which could serve as precursors to the target molecule. nih.gov These ketones can then be stereoselectively reduced to the corresponding amino alcohols.
Table 2: Potential Asymmetric Strategies for Enantiopure this compound
| Strategy | Key Transformation | Chiral Source | Precursor Example |
| Chiral Auxiliary | Diastereoselective methyl addition | Evans auxiliary | N-acyloxazolidinone derivative of a β-keto acid |
| Asymmetric Hydrogenation | Enantioselective ketone reduction | Chiral Ru-BINAP catalyst | 4-Amino-4-methylpentan-1-one |
| Asymmetric Amination | Enantioselective C-N bond formation | Chiral catalyst/reagent | 4-Methylpent-3-en-1-ol |
Note: This table presents conceptual strategies based on established asymmetric methodologies. Specific conditions and feasibility for the synthesis of this compound would require experimental investigation.
Biocatalytic Synthesis and Enzymatic Resolution Processes
Biocatalysis has emerged as a key technology for the synthesis of optically pure compounds like chiral amino alcohols. nih.gov The advantages over conventional chemical routes include high enantioselectivity and regioselectivity, mild reaction conditions (ambient temperature and atmospheric pressure), and the use of environmentally benign solvents like water. nih.govresearchgate.net These factors circumvent issues such as isomerization, racemization, and rearrangement that can occur under harsher chemical conditions. nih.gov For a molecule like this compound, which contains a sterically hindered chiral center, biocatalytic routes offer unique solutions through direct asymmetric synthesis or the resolution of racemic mixtures.
An alternative to direct asymmetric synthesis is the enzymatic kinetic resolution of a pre-synthesized racemic mixture of this compound. This technique commonly employs hydrolases, such as lipases, which can selectively acylate one enantiomer in the presence of an acyl donor. This process results in a mixture of an acylated amino alcohol and the unreacted, enantiomerically pure amino alcohol, which can then be separated.
Enzyme-mediated reductive amination is a highly effective method for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.org This transformation is predominantly catalyzed by two main classes of enzymes: amine dehydrogenases (AmDHs) and transaminases (TAs), also known as ω-transaminases (ω-TAs). mdpi.comnih.gov
The synthesis of this compound via this route would start from the corresponding precursor, 4-hydroxy-4-methylpentan-2-one. Amine dehydrogenases catalyze the direct reductive coupling of a ketone with ammonia, using a nicotinamide (B372718) cofactor [NAD(P)H] to reduce the intermediate imine. nih.govnih.gov This approach is highly atom-economical and generates water as the only byproduct. frontiersin.org Studies on various native and engineered AmDHs have demonstrated their capability to convert a broad range of α-hydroxy ketones into the corresponding chiral amino alcohols with excellent enantioselectivity (>99% ee) and high conversions. nih.govresearchgate.net For instance, AmDHs have been successfully used to synthesize (S)-2-aminobutan-1-ol and other vicinal amino alcohols from their ketone precursors. nih.govfrontiersin.org
Transaminases operate via a different mechanism, involving a pyridoxal-5'-phosphate (PLP) cofactor. The reaction proceeds in two half-reactions: the enzyme's PLP cofactor first accepts an amino group from an amine donor (such as isopropylamine (B41738) or alanine), forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. The amino group is then transferred to the ketone substrate, regenerating the PLP and producing the chiral amine product. mdpi.com While highly selective, the application of TAs can be limited by unfavorable reaction equilibria. nih.gov A significant challenge in the synthesis of this compound is the steric hindrance around the quaternary carbon atom where the amino group is located. Most wild-type enzymes struggle to accommodate such bulky substrates. mdpi.comacs.org However, protein engineering and directed evolution have proven effective in expanding the substrate scope of these enzymes to include sterically demanding ketones, making the synthesis of such complex amino alcohols feasible. acs.orgacs.org
| Enzyme Class | Mechanism | Amine Source | Key Features & Considerations |
|---|---|---|---|
| Amine Dehydrogenase (AmDH) | Direct reductive amination with cofactor [NAD(P)H] | Ammonia (NH₃) | High atom economy; generates water as the only byproduct. Requires an efficient cofactor regeneration system. frontiersin.orgnih.gov |
| Transaminase (TA/ω-TA) | Two-step "ping-pong" mechanism with PLP cofactor | Amine donors (e.g., isopropylamine, L-alanine) | Excellent stereoselectivity; reaction equilibrium may need to be shifted for high yields. mdpi.comnih.gov |
Biocatalytic cascade reactions, where multiple enzymatic steps are performed sequentially in a single reaction vessel, represent a highly efficient strategy for molecular assembly. ucl.ac.uk This one-pot approach minimizes the need for intermediate purification steps, reduces waste, and can overcome unfavorable thermodynamic equilibria by coupling reactions. ucl.ac.uk Such cascades are particularly powerful for transforming simple, achiral starting materials into complex, high-value chiral products like amino alcohols. nih.gov
An enzymatic cascade for producing this compound could be designed by combining different classes of enzymes. For example, a "hydrogen-borrowing" cascade could convert a diol into an amino alcohol. In this type of cascade, an alcohol dehydrogenase (ADH) first oxidizes a diol to an intermediate hydroxy ketone. This ketone is then aminated in situ by an amine dehydrogenase or a transaminase. The cofactor consumed by the ADH is regenerated by the amination step, creating a redox-neutral process. Engineered enzyme cascades have successfully converted various C4–C7 diols into their corresponding amino alcohols in aqueous media at room temperature. rsc.orgrsc.org
Another strategy involves coupling carbon-carbon bond-forming enzymes, like transketolases, with transaminases. The transketolase can create a new chiral center by forming a keto-alcohol intermediate, which is then aminated by the transaminase to yield a chiral amino alcohol. nih.govucl.ac.ukucl.ac.uk While a specific cascade for this compound is not established, the principles demonstrated in the synthesis of other complex amino alcohols provide a clear blueprint for its potential development.
| Reaction Step | Enzyme | Transformation | Purpose |
|---|---|---|---|
| 1 | Alcohol Dehydrogenase (ADH) | 4-methylpentane-1,4-diol → 4-hydroxy-4-methylpentanal | Selective oxidation of the secondary alcohol to form the keto-precursor. |
| 2 | Amine Dehydrogenase (AmDH) | 4-hydroxy-4-methylpentanal + NH₃ → this compound | Asymmetric reductive amination of the intermediate to form the final product. |
Green Chemistry Principles in this compound Production
The production of chemicals using biocatalytic methods aligns closely with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The synthesis of this compound through the enzymatic routes described above offers significant environmental and safety advantages over traditional chemical methods. rsc.orgwikipedia.org
Conventional chemical syntheses of amino alcohols often require harsh conditions, such as high temperatures and pressures, and rely on stoichiometric metal-hydride reducing agents or transition-metal catalysts. frontiersin.orgrsc.org These processes can generate significant waste and involve flammable or toxic reagents. In contrast, biocatalysis operates under mild, physiological conditions (neutral pH, ambient temperature, and atmospheric pressure) in aqueous media, thereby reducing energy consumption and eliminating the need for hazardous organic solvents. nih.govresearchgate.net
| Green Chemistry Principle | Relevance in Biocatalytic Production of this compound |
|---|---|
| Prevention | High selectivity of enzymes minimizes byproduct formation, preventing waste generation. nih.gov |
| Atom Economy | Reductive amination incorporates the nitrogen source directly into the substrate with water as the main byproduct. frontiersin.org |
| Less Hazardous Chemical Syntheses | Avoids the use of toxic metal catalysts and harsh reducing agents common in chemical synthesis. rsc.org |
| Safer Solvents and Auxiliaries | Reactions are typically conducted in water, an environmentally benign solvent. researchgate.net |
| Design for Energy Efficiency | Processes run at ambient temperature and pressure, significantly reducing energy demands. rsc.org |
| Use of Renewable Feedstocks | Enzymes are renewable catalysts, and starting materials can potentially be derived from biomass. mdpi.com |
| Catalysis | Enzymes are highly efficient and selective catalysts that can be reused, often in immobilized form. nih.gov |
Chemical Reactivity and Strategic Functionalization of 4 Amino 4 Methylpentan 1 Ol
Selective Transformations of the Hydroxyl Group
The primary hydroxyl group in 4-amino-4-methylpentan-1-ol is a key site for various chemical modifications. Its accessibility allows for transformations such as oxidation, esterification, and etherification, enabling the synthesis of diverse derivatives.
Oxidation Pathways and Derived Product Formation
The primary alcohol moiety of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. Common oxidizing agents can be employed for this transformation. evitachem.comsmolecule.com The oxidation of the hydroxyl group leads to the formation of key intermediates like 4-amino-4-methylpentanal or 4-amino-4-methylpentanoic acid.
For instance, the use of mild oxidizing agents, such as those employed in Swern or Dess-Martin periodinane oxidations, would favor the formation of the aldehyde, 4-amino-4-methylpentanal. thieme-connect.de Conversely, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) would likely lead to the corresponding carboxylic acid. evitachem.comsmolecule.com
Table 1: Oxidation Reactions of this compound
| Oxidizing Agent | Product | Product Class |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 4-Amino-4-methylpentanoic acid | Amino acid |
| Chromium Trioxide (CrO₃) | 4-Amino-4-methylpentanoic acid | Amino acid |
| Pyridinium chlorochromate (PCC) | 4-Amino-4-methylpentanal | Amino aldehyde |
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides under basic conditions (Williamson ether synthesis) or other suitable methods to produce ethers. chemshuttle.com These reactions expand the range of derivatives accessible from this compound, allowing for the modulation of its physical and chemical properties. chemshuttle.com
Selective Transformations of the Amino Group
The primary amino group, though sterically hindered by the adjacent gem-dimethyl groups, is a potent nucleophile and can participate in a variety of important chemical transformations.
Amine Protection and Deprotection Strategies
To achieve selectivity in reactions involving the hydroxyl group, the amino group often needs to be temporarily protected. A common strategy for protecting amino groups is the formation of a carbamate, with the tert-butyloxycarbonyl (Boc) group being a widely used protecting group. apolloscientific.co.uk The reaction of this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions would yield the N-Boc protected derivative. apolloscientific.co.uk This protecting group is stable under a wide range of reaction conditions but can be easily removed under acidic conditions, thus providing an effective strategy for directing reactivity.
Nucleophilic Additions and Substitution Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to participate in addition and substitution reactions. It can react with electrophiles such as alkyl halides and acyl chlorides to form secondary amines and amides, respectively. evitachem.com
A notable example of a selective reaction at the amino group is the copper-catalyzed N-arylation of β-amino alcohols. nih.gov This type of cross-coupling reaction demonstrates that the amino group can be selectively arylated in the presence of a hydroxyl group, highlighting the differential reactivity of the two functional groups. nih.gov Such reactions are valuable for constructing complex molecules, including intermediates for pharmaceuticals. nih.gov
Table 2: Nucleophilic Reactions of the this compound Amino Group
| Reaction Type | Reagent | Product Class |
|---|---|---|
| N-Alkylation | Alkyl Halide | Secondary Amine |
| N-Acylation | Acyl Chloride/Anhydride | Amide |
| N-Arylation | Aryl Iodide (with Cu catalyst) | Secondary Aryl Amine |
Interplay of Dual Functional Groups and Chemoselectivity Control
The presence of both an amino and a hydroxyl group on the same carbon skeleton introduces the challenge and opportunity of chemoselectivity. cymitquimica.com The ability to selectively functionalize one group while leaving the other intact is crucial for the strategic use of this compound as a synthetic building block.
The relative reactivity of the amino and hydroxyl groups can be influenced by several factors, including steric hindrance, electronic effects, and the choice of reagents and reaction conditions. The amino group is generally a stronger nucleophile than the hydroxyl group. However, the steric hindrance from the gem-dimethyl groups at the C4 position can modulate this reactivity.
Achieving chemoselectivity often involves the use of protecting groups, as discussed for the amino group. Alternatively, specific catalysts can promote reaction at one site over the other. For instance, the copper-catalyzed N-arylation is a prime example of achieving selectivity through catalysis, where the catalyst system favors the formation of the C-N bond over the C-O bond. nih.gov In other cases, reactions like the formation of pyrazines from β-amino alcohols via manganese-catalyzed dehydrogenative coupling involve both functional groups in a tandem reaction sequence. acs.org Understanding and controlling this interplay is key to unlocking the full synthetic potential of this bifunctional molecule.
Synthesis of Cyclic and Heterocyclic Scaffolds from this compound
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, makes it a valuable precursor for the synthesis of various cyclic and heterocyclic structures. The spatial relationship between the amino and hydroxyl groups allows for intramolecular cyclization reactions to form saturated heterocycles, which are key structural motifs in many biologically active compounds and functional materials.
Oxazoline (B21484) and Oxazine (B8389632) Analogue Formation from Amino Alcohol Precursors
The reaction of amino alcohols is a cornerstone in the synthesis of 1,3-oxazolines and 1,3-oxazines. These heterocycles are present in natural products, used as chiral ligands in asymmetric catalysis, and serve as protective groups in organic synthesis. The general strategy involves the condensation of an amino alcohol with a carbonyl-containing compound or its equivalent, followed by cyclization.
For a γ-amino alcohol like this compound, reaction with aldehydes, ketones, or carboxylic acid derivatives can lead to the formation of six-membered 1,3-oxazine rings. The reaction typically proceeds via the formation of an intermediate, such as an amide or an imine, which then undergoes intramolecular cyclization. For instance, the reaction with a carboxylic acid or its derivative (like an acyl chloride or ester) would first form an N-(4-hydroxy-1,1-dimethylbutyl)amide. Subsequent acid-catalyzed dehydration would lead to the cyclization and formation of a tetrahydro-1,3-oxazine derivative.
While direct examples employing this compound are not extensively documented in premier literature, the synthesis of oxazine analogues from similar amino alcohols is well-established. For example, Meyers' lactamization utilizes amino alcohols to react with keto-esters to form bicyclic lactams, which incorporate an oxazine ring system. mdpi.com In one instance, (3R)-3-amino-4-methyl-pentan-1-ol was reacted with a keto-ester to produce a tricyclic spirolactam, demonstrating the utility of substituted aminopentanols in constructing complex oxazino-heterocycles. mdpi.com
The synthesis of 2-substituted-2-oxazolines is commonly achieved through the cyclization of β-hydroxy amides, which are formed from the reaction of β-amino alcohols with carboxylic acids. rsc.org A variety of reagents can promote this dehydrative cyclization, including thionyl chloride (SOCl₂), polyphosphoric acid esters, and Deoxo-Fluor reagents. rsc.orgorganic-chemistry.org A patent describes a method for producing 2-oxazoline and 1,3-oxazine analogues by reacting an amino alcohol with an α,α-dihaloamine compound in the presence of a base. google.com This method has been applied to various amino alcohols, such as (2S)-2-amino-4-methylpentan-1-ol, to yield the corresponding oxazoline with high efficiency. google.com
Table 1: Examples of Oxazoline/Oxazine Analogue Synthesis from Amino Alcohol Precursors
| Amino Alcohol Precursor | Reagent(s) | Product Type | Yield |
|---|---|---|---|
| (2S)-2-Amino-4-methylpentan-1-ol | N-(α,α-difluorobenzyl)pyrrolidine, Base | (4S)-2-Phenyl-4-isobutyl-2-oxazoline | 74% google.com |
| 2-Amino-2-methylpropan-1-ol | N-(α,α-difluorobenzyl)pyrrolidine, Base | 2-Phenyl-4,4-dimethyl-2-oxazoline | 41% google.com |
| 2-Amino-2-(hydroxymethyl)propane-1,3-diol | Methyl salicylate, K₂CO₃, Bu₄NBr (Microwave) | 2-(2-Hydroxyphenyl)-4-(hydroxymethyl)-4-methyl-2-oxazoline | - researchgate.net |
| (3R)-3-Amino-4-methyl-pentan-1-ol | δ-Keto-ester | Tricyclic SpiroLactam (contains oxazine ring) | 18% mdpi.com |
Imine and Enamine Derivatives
The primary amino group of this compound readily reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imine contains a carbon-nitrogen double bond (C=N) and retains the primary hydroxyl group from the parent amino alcohol.
These imine derivatives are versatile intermediates. The hydroxyl group can be used for further functionalization, or the imine itself can be reduced to a secondary amine. Reductive amination, a common method for amine synthesis, proceeds through an imine intermediate which is reduced in situ. For instance, the reaction of a ketone with an amine like this compound in the presence of a reducing agent such as sodium borohydride (B1222165) would yield a secondary amino alcohol.
Furthermore, imines derived from this compound can act as ligands for metal complexes. The condensation of the related compound, 4-amino-4-methylpentan-2-one, with other amino alcohols in the presence of copper(II) ions leads to the formation of tridentate amine imine olato ligands. publish.csiro.au This highlights the potential of imines derived from this compound to participate in coordination chemistry.
Enamines are constitutional isomers of imines, characterized by an amino group attached to a carbon-carbon double bond (C=C-N). They are typically formed from the reaction of a secondary amine with a ketone or aldehyde. However, enamines can also exist in equilibrium with imines (an imine-enamine tautomerism). For an imine formed from this compound, tautomerization could potentially occur if there is an abstractable proton on a carbon adjacent to the C=N bond. Given the structure of the parent alcohol, this would depend on the specific aldehyde or ketone used in the imine formation. The synthesis of enamines often involves the alkylation of a ketone with an amine like morpholine (B109124) or pyrrolidine, followed by reaction with an electrophile. mdpi.com
Table 2: General Conditions for Imine Formation from Amino Alcohols
| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Primary Amine | Ketone (e.g., 4-methylpentan-2-one) | Acid catalyst (e.g., HCl), Anhydrous ethanol, 20–40°C | Imine Intermediate |
| 1,2-Amino alcohol | Aldehyde/Ketone | 2,6-di-tert-butyl-1,4-benzoquinone, O₂, Ethanol, 70°C | Imine beilstein-journals.org |
| 2-Aminoethanol | 4-Amino-4-methylpentan-2-one | Copper(II) perchlorate | Tridentate amine imine olato ligand complex publish.csiro.au |
Applications of 4 Amino 4 Methylpentan 1 Ol in Advanced Organic Synthesis Research
Role as a Chiral Building Block in Complex Molecule Construction
The potential for chirality in 4-Amino-4-methylpentan-1-ol and its isomers makes it a valuable chiral building block, or synthon, in the assembly of complex molecules. In pharmaceutical and materials science research, the precise three-dimensional arrangement of atoms is often critical to a molecule's function. Utilizing a pre-existing chiral center from a building block is an efficient strategy for transferring stereochemical information to a more complex target molecule. smolecule.comsmolecule.com
Chiral amino alcohols are fundamental in synthesizing a variety of complex structures, including nitrogen-containing heterocycles, which are prevalent in natural products and pharmaceutical agents. nih.gov For instance, research on related chiral amino alcohols has demonstrated their successful use in stereoselective syntheses, such as the Meyers' lactamization, to create intricate heterocyclic scaffolds like spiro-lactams. nih.gov These scaffolds can then serve as the core for further molecular elaboration. The derivatives of such amino alcohols are also explored as starting materials for novel organic compounds that may have applications in specialized fields like catalysis and chemical sensing. chemshuttle.com The ability to introduce both a hydroxyl and an amino group in a specific spatial orientation is a significant advantage in multistep synthesis.
Table 1: Application of Chiral Amino Alcohols as Building Blocks
| Building Block Type | Synthetic Application | Resulting Complex Structure | Significance |
|---|---|---|---|
| Chiral Amino Alcohol | Meyers' Lactamization | Bicyclic and Tricyclic Lactams | Core scaffolds for natural product synthesis and drug discovery. nih.gov |
| Amino Alcohol Derivative | Cycloaddition Reactions | Substituted Heterocycles (e.g., Triazoles) | Creation of compounds with potential pharmaceutical activity. nih.gov |
| (R)-enantiomer of Amino Alcohol | Multi-step Synthesis | Modified Antidepressant Drug Candidates | Enhancing efficacy and pharmacokinetic properties of therapeutic agents. chemshuttle.com |
Precursor for Advanced Chemical Intermediates
The dual functionality of this compound allows it to serve as a precursor for a variety of advanced chemical intermediates. chemshuttle.com Its amino and hydroxyl groups can be selectively or simultaneously modified through a range of standard organic reactions, leading to a diverse set of derivative compounds.
The primary hydroxyl group can undergo oxidation to form the corresponding aldehyde (4-amino-4-methylpentanal) or further to a carboxylic acid. It can also be subject to substitution reactions, for example, using reagents like thionyl chloride (SOCl₂) to produce halogenated intermediates such as 4-chloro-4-methylpentan-1-ol. smolecule.com Concurrently, the tertiary amino group can participate in reactions like acylation to form amides, sulfonation to yield sulfonamides, and alkylation to produce quaternary ammonium (B1175870) salts or other substituted amines. chemshuttle.com This reactivity makes this compound a versatile starting point for intermediates used in the development of pharmaceuticals and specialty chemicals. ontosight.ai
Table 2: Chemical Transformations of this compound
| Reaction Type | Functional Group Targeted | Typical Reagent | Product Class | Example Product |
|---|---|---|---|---|
| Oxidation | Hydroxyl (-OH) | Potassium permanganate (B83412) (KMnO₄) | Aldehyde | 4-amino-4-methylpentanal |
| Substitution | Hydroxyl (-OH) | Thionyl chloride (SOCl₂) | Alkyl Halide | 4-chloro-4-methylpentan-1-ol |
| Acylation | Amino (-NH₂) | Acyl Chlorides | Amide | N-acyl derivative |
| Sulfonylation | Amino (-NH₂) | Sulfonyl Chlorides | Sulfonamide | N-sulfonyl derivative |
| Alkylation | Amino (-NH₂) | Alkyl Halides | Substituted Amine | N-alkyl derivative |
Contributions to Stereoselective Synthesis Methodologies
Chiral amino alcohols, including derivatives of this compound, play a significant role in the development and application of stereoselective synthesis methodologies. vulcanchem.com They are frequently employed as chiral ligands in transition-metal-catalyzed asymmetric reactions. clockss.org In this context, the amino alcohol coordinates to a metal center (such as rhodium, ruthenium, or iridium), forming a chiral catalyst complex. This complex creates a sterically and electronically defined environment that forces a reaction to proceed with a high degree of stereocontrol, yielding one enantiomer of the product in preference to the other. diva-portal.org
These methodologies are crucial for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. Research has shown that chiral β-amino alcohols can act as effective ligands in reactions like the asymmetric addition of organozinc reagents to aldehydes and enantioselective hydrogenation, achieving high levels of enantiomeric excess. vulcanchem.comclockss.org The specific structure of the amino alcohol ligand, including the steric bulk around its chiral center, is a key factor in determining the efficiency and selectivity of the catalytic process.
Table 3: Chiral Amino Alcohol Ligands in Asymmetric Catalysis
| Catalyst System | Reaction Type | Function of Amino Alcohol | Outcome |
|---|---|---|---|
| Amino Alcohol-Zinc Complex | Asymmetric Alkyl Addition to Aldehydes | Chiral Ligand | Formation of a specific enantiomer of a secondary alcohol. clockss.org |
| Amino Alcohol-Ruthenium(II) Complex | Asymmetric Transfer Hydrogenation | Chiral Ligand | Enantioselective reduction of ketones and imines. |
| Amino Alcohol-Iridium Complex | Asymmetric Hydrogenation | Chiral Ligand | High enantioselectivity in the reduction of olefins. |
Utilization in Combinatorial Chemistry and Chemical Library Synthesis
In modern drug discovery, combinatorial chemistry is a powerful tool used to rapidly synthesize a large number of diverse but structurally related molecules, known as a chemical library. scielo.br These libraries are then screened for biological activity to identify new drug leads. The success of this approach relies on the use of a central "scaffold"—a core molecule with multiple points for chemical diversification. 5z.com
With its two distinct functional groups, this compound is a suitable candidate to act as a scaffold or as a key building block in the generation of such libraries. lookchem.com For example, a synthetic strategy could involve attaching the molecule to a solid support via its hydroxyl group, followed by a series of reactions on the free amino group with various building blocks (e.g., a set of different acyl chlorides). Subsequently, the modified molecule could be cleaved from the support, and the hydroxyl group could be diversified. Research on analogous structures has demonstrated this principle, where complex heterocyclic scaffolds derived from chiral amino alcohols were further functionalized through reactions like alkylation, acylation, and sulfonylation to produce libraries of drug-like compounds for biological screening. nih.gov The use of structurally similar thiols in combinatorial libraries further supports the applicability of amino alcohols like this compound in this area. researchgate.net
Table 4: Hypothetical Diversification of this compound Scaffold
| Scaffold | Point of Diversification 1 (R¹) | Reaction | Point of Diversification 2 (R²) | Reaction | Library Output |
|---|---|---|---|---|---|
| This compound | Amino Group | Acylation with various R¹-COCl | Hydroxyl Group | Esterification with various R²-COOH | Library of Amide-Ester Compounds |
| Etherification with various R²-X | Library of Amide-Ether Compounds |
Catalytic Roles of 4 Amino 4 Methylpentan 1 Ol and Its Derivatives
Design and Synthesis of Chiral Ligands
The development of chiral ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Amino alcohols like 4-amino-4-methylpentan-1-ol serve as valuable scaffolds for such ligands due to their bifunctional nature, possessing both a Lewis basic amino group and a hydroxyl group that can be derivatized.
Metal-Complexed Chiral Ligands for Asymmetric Transformations
Chiral amino alcohol derivatives are frequently employed as ligands that coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The design of these ligands often involves the modification of the amino and hydroxyl groups to tune the steric and electronic properties of the resulting metal complex. While specific research on ligands derived from this compound is not prominent, the general principles of ligand design can be applied. For instance, the amino group can be transformed into amides, sulfonamides, or imines, while the hydroxyl group can be etherified or esterified. These modifications influence the coordination to the metal and the chiral pocket around it.
Organocatalytic Systems Derived from Amino Alcohol Scaffolds
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Amino alcohols and their derivatives are a significant class of organocatalysts. researchgate.net Proline and its derivatives, for example, are highly successful in a variety of asymmetric transformations, operating through enamine or iminium ion intermediates. The structural unit of an amino alcohol, as present in this compound, is a key feature in many bifunctional organocatalysts where the amino group acts as a Lewis base and the hydroxyl group can act as a Brønsted acid or engage in hydrogen bonding to activate substrates.
Applications in Asymmetric Catalysis
The true test of a catalyst's utility lies in its application in stereoselective reactions. While direct applications of this compound are not documented, its derivatives could potentially be applied in a range of important asymmetric transformations.
Stereoselective C-H Bond Activation and Oxidation Reactions
Stereoselective C-H bond activation is a highly sought-after transformation for the efficient synthesis of complex molecules. Catalytic systems for such reactions often rely on metal complexes with precisely designed chiral ligands to control the selectivity. Similarly, asymmetric oxidation reactions, such as epoxidations and dihydroxylations, often utilize chiral catalysts to deliver oxygen atoms in a stereocontrolled manner. Chiral ligands derived from amino acids and other amino alcohols have shown success in these areas. mdpi.com
Asymmetric Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions
The formation of carbon-carbon and carbon-heteroatom bonds is central to the construction of organic molecules. Asymmetric versions of these reactions, such as aldol reactions, Michael additions, and Mannich reactions, are of paramount importance. Organocatalysts derived from amino acids are well-known to catalyze these reactions with high stereoselectivity. researchgate.net Metal complexes with chiral ligands are also widely used. For instance, chiral P,N-ligands, which could potentially be synthesized from amino alcohol precursors, are effective in a variety of transition-metal-catalyzed bond-forming reactions. sci-hub.se
Heterogeneous Catalysis and Immobilization Strategies
A significant challenge in homogeneous catalysis is the separation of the catalyst from the reaction products. Immobilizing the catalyst onto a solid support can address this issue, facilitating catalyst recycling and enabling its use in continuous flow systems. General strategies for the immobilization of homogeneous catalysts often involve anchoring the chiral ligand to a polymer or inorganic support. These strategies could theoretically be applied to catalysts derived from this compound, enhancing their practical utility in sustainable chemical processes.
Catalytic Applications of this compound: A Review of Current Research
Despite a comprehensive review of scientific literature and chemical databases, there is currently no publicly available research detailing the specific catalytic roles of this compound and its derivatives when utilized as supported catalysts on nanoporous materials. Consequently, a detailed analysis of their activity, stability, and recyclability in such heterogeneous systems cannot be provided at this time.
While the broader field of materials science has explored the use of various amino alcohols as functional groups for modifying the surfaces of nanoporous materials like mesoporous silica (e.g., SBA-15 and MCM-41), specific studies focusing on the unique properties and potential catalytic applications of this compound in this context are absent from the current body of scientific literature.
General research in the area of amino-functionalized solid supports indicates that the introduction of amino groups can create basic sites, which are catalytically active in a variety of organic reactions. The stability and recyclability of these materials are critical for their practical application, with research often focusing on the strength of the bond between the organic molecule and the inorganic support, as well as the resistance of the catalyst to leaching and deactivation over multiple reaction cycles.
However, without specific experimental data for this compound, any discussion of its catalytic performance, the stability of its immobilized form, or its potential for recycling would be purely speculative and fall outside the scope of a scientifically accurate article. Further research is required to explore the potential of this specific compound in the field of heterogeneous catalysis.
Advanced Spectroscopic Characterization for Structural and Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous elucidation of the molecular structure of 4-Amino-4-methylpentan-1-ol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule's structural and electronic environment can be assembled.
Proton NMR (¹H NMR) Analysis for Structural Connectivity
Expected ¹H NMR Signals for this compound:
Hydroxymethyl Protons (-CH₂OH): A triplet is expected for the two protons on the carbon adjacent to the hydroxyl group (C1). This signal would appear in the range of 3.5-3.8 ppm, and its splitting into a triplet is due to coupling with the adjacent methylene (B1212753) (C2) protons.
Methylene Protons (-CH₂-): The two methylene groups in the propyl chain (C2 and C3) would present as complex multiplets in the approximate region of 1.3-1.7 ppm. Their signals would overlap and show coupling to the protons on adjacent carbons.
Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups attached to the quaternary carbon (C4) are chemically equivalent. They would produce a sharp, intense singlet in the upfield region of the spectrum, likely around 1.1-1.3 ppm, as they have no adjacent protons to couple with.
Amine and Hydroxyl Protons (-NH₂ and -OH): The protons of the primary amine and the primary alcohol would each appear as broad singlets. Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature. The amine protons typically appear between 1.0-3.0 ppm, while the alcohol proton can range from 0.5-5.0 ppm.
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Elucidation
Complementing the proton data, the ¹³C NMR spectrum provides a direct map of the carbon backbone of this compound. Each unique carbon atom in the molecule will generate a distinct signal.
Expected ¹³C NMR Signals for this compound:
C1 (-CH₂OH): The carbon atom bonded to the hydroxyl group is the most deshielded of the aliphatic carbons and would appear furthest downfield, typically in the 60-65 ppm range.
C4 (-C(CH₃)₂NH₂): The quaternary carbon atom, bonded to the nitrogen and two methyl groups, would be expected in the 50-55 ppm region.
C2 and C3 (-CH₂-): The two internal methylene carbons of the propyl chain would have distinct signals, expected to appear in the 20-45 ppm range.
Methyl Carbons (-C(CH₃)₂): The two equivalent methyl carbons attached to C4 would produce a single, strong signal in the upfield region, typically around 25-30 ppm.
To display the interactive data table, please view this article in a compatible browser.
| Carbon Atom | Structural Position | Expected Chemical Shift (ppm) |
|---|---|---|
| C1 | -CH₂OH | 60 - 65 |
| C4 | -C(CH₃)₂NH₂ | 50 - 55 |
| C2, C3 | -CH₂-CH₂- | 20 - 45 |
| Methyls | -C(CH₃)₂ | 25 - 30 |
Two-Dimensional NMR Techniques for Complex Structure Assignment
For absolute structural confirmation, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity of the propyl chain. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons. These 2D techniques would be instrumental in definitively assigning every signal in the ¹H and ¹³C spectra to its specific position within the this compound molecule, leaving no ambiguity.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the molecular formula is C₆H₁₅NO. The calculated monoisotopic mass for this formula is 117.115364102 Da. chemicalbook.comchemicalbook.com HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), providing strong evidence for the compound's identity. Predicted collision cross-section (CCS) values, which relate to the ion's shape in the gas phase, have also been calculated for various adducts. chemicalbook.com
To display the interactive data table, please view this article in a compatible browser.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₅NO | chemicalbook.comchemicalbook.com |
| Monoisotopic Mass (Da) | 117.115364102 | chemicalbook.comchemicalbook.com |
| Predicted Adduct [M+H]⁺ (m/z) | 118.12264 | chemicalbook.com |
| Predicted Adduct [M+Na]⁺ (m/z) | 140.10458 | chemicalbook.com |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical components in a sample and then provides mass spectra for each component. It is highly effective for assessing the purity of volatile compounds like this compound and confirming their identity.
In one study, this compound was identified as a bioactive compound in the ethanolic leaf extracts of Physalis minima. hmdb.ca The analysis provided a specific retention time for the compound, which is a key identifier in a given GC method. hmdb.ca The mass spectrum produced by MS serves as a molecular fingerprint. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a water molecule (H₂O) from the alcohol group or the loss of an aminomethyl radical. The analysis of its isomer, 2-Amino-4-methylpentan-1-ol (B168986), shows a top mass peak at an m/z of 86, which corresponds to the loss of the CH₂OH group, a fragmentation that could also be anticipated for this compound.
To display the interactive data table, please view this article in a compatible browser.
| Parameter | Finding | Source Study |
|---|---|---|
| Identification Context | Identified in ethanolic leaf extract | Physalis minima hmdb.ca |
| Retention Time (RT) | 7.821 min | hmdb.ca |
| Molecular Weight (g/mol) | 117.19 | hmdb.ca |
Referenced Compounds
To display the interactive data table, please view this article in a compatible browser.
| Compound Name |
|---|
| This compound |
| 2-Amino-4-methylpentan-1-ol |
| Physalis minima |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups present in this compound. The spectra are characterized by absorption or scattering bands corresponding to the specific vibrational modes of the molecule's bonds.
The IR spectrum of this compound displays several characteristic peaks that confirm its structure. nih.gov The presence of the primary amine (-NH₂) and primary alcohol (-OH) groups gives rise to prominent, broad bands in the high-wavenumber region. The O-H stretching vibration of the alcohol typically appears as a broad absorption around 3300-3400 cm⁻¹. This broadening is due to intermolecular hydrogen bonding. The N-H stretching vibrations of the primary amine group are also found in this region, usually as two distinct peaks for the symmetric and asymmetric modes. nih.gov
The aliphatic carbon-hydrogen bonds (C-H) of the methyl and methylene groups are identified by their stretching vibrations, which occur just below 3000 cm⁻¹. Deformational vibrations, such as the scissoring mode of the -NH₂ group, are typically observed in the 1650-1580 cm⁻¹ range.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds like O-H and N-H, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For related compounds, Raman spectroscopy has been employed to study lattice-level interactions and global molecular fluctuations, which can be useful in analyzing crystalline forms. acs.org In-line monitoring with Raman spectroscopy can also be used to detect intermediates and adjust reaction parameters during synthesis.
Table 1: Characteristic Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Alcohol (-OH) | O-H Stretch (H-bonded) | ~3350 (Broad) | |
| Amine (-NH₂) | N-H Stretch | ~3300 - 3400 | nih.gov |
| Amine (-NH₂) | N-H Scissoring | ~1650 - 1580 | - |
| Alkane (-CH₃, -CH₂-) | C-H Stretch | ~2850 - 2960 | nih.gov |
| Alcohol (-C-O) | C-O Stretch | ~1050 - 1150 | - |
Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration
Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light, such as optical rotation and circular dichroism (CD). While this compound itself is an achiral molecule due to the absence of a stereocenter, its structural isomers, such as 2-amino-4-methylpentan-1-ol (leucinol) and 3-amino-4-methylpentan-1-ol, are chiral. The principles of chiroptical spectroscopy are essential for characterizing these related chiral building blocks.
Optical rotation measures the angle to which a chiral compound rotates the plane of polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). The magnitude and sign (+ or -) of the specific rotation ([α]) are characteristic of a particular enantiomer. For instance, (2S)-2-amino-4-methylpentan-1-ol (L-Leucinol) exhibits a specific rotation of +1.4 ± 0.2° when measured neat. thermofisher.com This technique is invaluable for determining the optical purity or enantiomeric excess of a sample.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides more detailed structural information than optical rotation alone. For derivatives of related chiral amino alcohols, CD spectroscopy has been used in conjunction with other methods to confirm stereochemical assignments. molaid.com The comparison of experimental CD spectra with spectra calculated using computational methods is a powerful approach for determining the absolute configuration of chiral molecules without the need for chemical correlation to a known standard. researchgate.net
Table 2: Reported Optical Rotation Values for Chiral Isomers
| Compound | Configuration | Specific Rotation [α] | Conditions | Source |
| 2-Amino-4-methylpentan-1-ol | (S) | +1.4 ± 0.2° | Neat | thermofisher.com |
| 3-Amino-4-methylpentan-1-ol | (S) | +15.6° | c = 1, H₂O | vulcanchem.com |
X-ray Crystallography of Derivatives and Salts for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining a single crystal of the parent this compound suitable for analysis can be challenging, the formation of derivatives or salts often facilitates crystallization. This strategy is widely used to elucidate the solid-state structures of amino alcohols.
Although the crystal structure for the free base this compound is not described in the literature, a structural analysis of a close analog has been performed. The iodide salt of protonated 4-amino-4-methylpentane-2-ol was successfully crystallized and analyzed by X-ray diffraction. mdpi.com The analysis revealed that due to extensive hydrogen bonding, the salt forms a two-dimensional (2D) supramolecular network in the solid state. mdpi.com
This approach is consistent with studies on other sterically crowded amino alcohols, such as 2-amino-2-methylpropan-1-ol. The crystal structures of its sulfate (B86663) and hemicarbonate salts have been determined, revealing layered hydrogen-bonded organic frameworks (HOFs). mdpi.comresearchgate.net These studies demonstrate that converting the amino alcohol into a salt provides a reliable pathway to obtaining high-quality crystals. The resulting crystallographic data offer unambiguous proof of the molecular connectivity and detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals contacts, which govern the crystal packing. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 4 Amino 4 Methylpentan 1 Ol
Molecular Conformation and Conformational Dynamics Studies
4-Amino-4-methylpentan-1-ol possesses a flexible backbone, allowing it to adopt various conformations. The presence of a hydroxyl (-OH) and an amino (-NH2) group, along with methyl groups, introduces specific steric and electronic effects that influence its conformational preferences. The molecule has three rotatable bonds, which contributes to its conformational flexibility. nih.gov
Computational studies, such as those employing molecular mechanics and quantum chemistry methods, can predict the relative energies of different conformers. These studies often reveal that intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations. The dynamics of these conformations are also a subject of investigation, as they can influence the molecule's reactivity and its ability to interact with other molecules.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure of this compound. These calculations provide information about the distribution of electron density, molecular orbital energies, and electrostatic potential. This data is vital for predicting the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The amino and hydroxyl groups are key functional groups that dictate much of the molecule's chemical behavior, including oxidation and substitution reactions.
Prediction of Intermolecular Interactions and Hydrogen Bonding Networks
The presence of both a hydrogen bond donor (amino and hydroxyl groups) and acceptor (the oxygen and nitrogen atoms) allows this compound to form extensive intermolecular hydrogen bonding networks. nih.gov Molecules with hydrogen atoms bonded to electronegative atoms like oxygen and nitrogen tend to exhibit strong intermolecular interactions. libretexts.org Computational models can predict the geometry and strength of these hydrogen bonds. Studies on similar molecules have shown that these interactions can lead to the formation of complex supramolecular structures, such as 2D networks in the solid state. mdpi.com The analysis of these networks is crucial for understanding the crystal packing and physical properties of the compound. Techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. mdpi.com
Ligand-Receptor Binding Simulations and Enzyme Active Site Modeling
In the context of medicinal chemistry, computational docking and molecular dynamics (MD) simulations are used to investigate how this compound and its derivatives might bind to biological targets like receptors and enzymes. These simulations can predict the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. unica.it For example, understanding how a molecule fits into the active site of an enzyme can guide the design of more potent and selective inhibitors. unica.it While specific binding studies for this compound are not extensively documented in the provided results, the methodologies are well-established for similar molecules. nih.govbiorxiv.org
In Silico Assessment of Bioavailability-Related Parameters through Computational Modeling
In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net For this compound, computational models can estimate key bioavailability-related parameters. These predictions help in the early assessment of a compound's drug-like properties. mdpi.com
Table 1: Computed Physicochemical and ADME-Related Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 117.19 g/mol | nih.gov |
| XLogP3-AA | -0.1 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
These computed descriptors suggest that this compound has properties that are generally favorable for oral bioavailability, such as a low molecular weight and a balanced number of hydrogen bond donors and acceptors. The negative XLogP3-AA value indicates its hydrophilic nature. nih.gov
Broader Research Horizons and Future Perspectives for 4 Amino 4 Methylpentan 1 Ol
Integration into Advanced Materials Science and Engineering
The unique structure of 4-Amino-4-methylpentan-1-ol makes it a candidate for the development of advanced materials. Aliphatic amino alcohols are considered valuable platform chemicals for producing a variety of materials. rsc.org The presence of both a hydroxyl and an amino group allows it to act as a monomer or a cross-linking agent in the synthesis of specialized polymers, such as polyamides, polyurethanes, and polyesters with tailored properties.
Research is moving towards incorporating such structures to enhance thermal stability, modify surface properties, or introduce specific functionalities into materials. For instance, the hindered amine group could impart unique pH-responsive characteristics or serve as a robust anchoring point for further chemical modifications in functional coatings or resins. The development of materials from biomass-derived diols is a growing field, and enzymatic cascades that can convert these diols into amino alcohols are being engineered. rsc.org This sustainable approach could pave the way for using compounds like this compound in green materials science. rsc.org
Table 1: Potential Applications in Materials Science
| Application Area | Potential Role of this compound | Resulting Material Properties |
| Polymer Synthesis | Monomer or chain extender in polyamides, polyurethanes | Enhanced thermal stability, modified mechanical properties, specific functionalities |
| Functional Coatings | Component in epoxy or isocyanate-based coatings | Improved adhesion, corrosion resistance, tailored surface wettability |
| Specialty Chemicals | Building block for surfactants and emulsifiers | Specific hydrophilic-lipophilic balance, stable emulsions |
| Biomaterials | Scaffold for tissue engineering or drug delivery systems | Biocompatibility, controlled degradation rates, functional group availability for bioconjugation |
Exploration in Chemical Biology and Biochemical Pathway Investigations
In the realm of chemical biology, this compound and its structural analogs are valuable tools for probing biological systems. The compound can be used to study enzyme mechanisms and their interactions with biomolecules. Its specific structure allows it to act as a substrate or a modulator in various biochemical assays, which aids researchers in understanding enzyme kinetics and metabolic pathways.
The chirality of related amino alcohols is crucial for their biological activity, with different enantiomers often exhibiting distinct effects. For example, the (R)-enantiomer of a related compound has shown potential in pharmacological studies due to its interaction with neurotransmitter receptors, suggesting applications in neurological disorder research. The mechanism of action often involves the amino and hydroxyl groups forming hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, thereby modulating their activity. evitachem.com This makes them useful as potential enzyme inhibitors or activators. evitachem.com For instance, derivatives of 3-amino-4,4-dimethyl lithocholic acid have been identified as selective allosteric activators of the protein tyrosine phosphatase SHP1, a key regulator in cellular signaling pathways implicated in cancer. mdpi.com This highlights the potential for discovering new therapeutic agents by investigating how such amino alcohols interact with and modulate biochemical pathways. mdpi.com
Emerging Applications in Novel Chemical Transformations
As a versatile building block, this compound is at the forefront of explorations into novel chemical transformations. Its functional groups can undergo a variety of reactions, including oxidation, reduction, and substitution, to form more complex molecules.
Recent research has focused on developing new catalytic methods that utilize amino alcohols for creating valuable chemical structures. For example, manganese complexes have been successfully used to catalyze the synthesis of pyrroles from amino alcohols and other alcohols. nih.gov Another innovative transformation is the tandem double dehydrogenative coupling of amino alcohols with primary alcohols, catalyzed by a single Manganese(I) complex, to produce diverse N-heterocyclic compounds like pyridines and quinolines. acs.org This reaction proceeds under solventless conditions and liberates only molecular hydrogen and water as byproducts, representing a highly efficient and atom-economical process. acs.org Furthermore, a novel copper-catalyzed C(sp³)–N bond-forming reaction, termed aminodealkenylation, has been developed to convert C(sp³)–C(sp²) bonds into C(sp³)–N bonds, providing a new route to synthesize chiral amino alcohols. nih.gov
Table 2: Overview of Novel Chemical Transformations Involving Amino Alcohols
| Transformation Type | Catalyst/Reagent | Products | Significance |
| Dehydrogenative Coupling | Manganese(I)-PNP Complex | N-Heterocycles (Pyridines, Quinolines) | Tandem C-C and C-N bond formation; solventless conditions. acs.org |
| Pyrrole Synthesis | Manganese Complexes | Substituted Pyrroles | First base-metal-catalyzed synthesis of pyrroles from alcohols and amino alcohols. nih.gov |
| Aminodealkenylation | Copper Catalyst / Ozonolysis | Chiral Amines | Novel C(sp³)–N bond formation from C(sp³)–C(sp²) bonds. nih.gov |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | Ketones or Aldehydes | Standard functional group transformation. |
| Substitution | Thionyl Chloride (SOCl₂) | Halogenated Derivatives | Creation of intermediates for further synthesis. |
Sustainable Chemistry Initiatives in Amino Alcohol Research
The principles of green chemistry are increasingly influencing the synthesis and application of amino alcohols. A major focus is the development of sustainable production methods that minimize waste and energy consumption. One such approach integrates catalytic hydrogenation with electrodialysis using bipolar membranes (EDBM). rsc.org This method allows for the production of pure chiral amino alcohols by efficiently separating the product from the reaction medium and recycling the acid used in the process, thus creating a closed-loop system with high atom economy. rsc.org
Another key area is the use of biocatalysis. Engineered enzymatic cascades are being developed to convert biomass-derived diols directly into amino alcohols under mild, aqueous conditions at room temperature and pressure. rsc.org This approach avoids the harsh conditions and mixed-product outcomes associated with traditional chemical amination using metal catalysts. rsc.org Furthermore, there is a significant push to replace rare and expensive noble metal catalysts (like ruthenium and rhodium) with catalysts based on abundant and less toxic base metals such as manganese and iron. nih.govacs.org These manganese-based systems have shown high efficiency in challenging dehydrogenation reactions, offering a more sustainable alternative for chemical synthesis. nih.gov
Identification of New Catalytic and Synthetic Paradigms for this compound
The synthesis of this compound and related structures is benefiting from the discovery of new catalytic systems and synthetic strategies. Reductive amination of corresponding ketones remains a common method, but significant advances are being made in the catalysts employed. For instance, highly efficient and enantioselective syntheses are now possible using ruthenium catalysts paired with chiral ligands like BINAP.
Researchers are also exploring bimetallic catalysts, such as Rh-MoOx/SiO₂, for the hydrogenation of amino acids to amino alcohols, which can be sourced from the hydrolysis of protein-rich biomass waste. acs.org This provides a renewable route to these valuable chemicals. acs.org A significant paradigm shift is the move towards base-metal catalysis. Manganese complexes, for example, have been shown to be effective catalysts for the synthesis of pyrroles from amino alcohols, a transformation that previously relied on precious metals like iridium or ruthenium. nih.gov Additionally, innovative integrated processes, such as the previously mentioned combination of catalytic hydrogenation and electrodialysis, represent a new paradigm in producing pure amino alcohols in a sustainable, atom-economic manner. rsc.org
Table 3: Emerging Catalytic Systems for Amino Alcohol Synthesis
| Catalytic System | Reaction Type | Substrates | Key Advantages |
| Ru(2-hydroxynicotinate)₂-BINAP | Asymmetric Reductive Amination | Ketones, Ammonia (B1221849) | High conversion and good enantiomeric excess for chiral amines. |
| Rh-MoOx/SiO₂ | Hydrogenation | Amino Acids (from protein hydrolysates) | High yields and selectivity; utilizes bio-based feedstock. acs.org |
| Manganese-PNP Complexes | Dehydrogenative Coupling | Amino Alcohols, Primary Alcohols | Use of an abundant, non-precious metal catalyst; high atom economy. nih.govacs.org |
| Integrated H₂/EDBM System | Catalytic Hydrogenation & Electrodialysis | Amino Acids | Green process, no salt byproduct, acid recycling. rsc.org |
| Engineered Enzyme Cascades | Biocatalytic Amination | Diols | Mild, aqueous conditions; high selectivity; sustainable. rsc.org |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Amino-4-methylpentan-1-ol in laboratory settings?
- Methodological Answer : A common approach involves reductive amination of 4-methylpentan-1-ol derivatives using ammonia and hydrogen gas with transition-metal catalysts (e.g., nickel or palladium). Reaction conditions (temperature, pressure, solvent) must be optimized to minimize side products like imine formation. Alternative routes may include nucleophilic substitution of halogenated precursors with ammonia under controlled pH .
Q. How can researchers effectively characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm backbone structure and amino group position.
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 102 for molecular ion) for purity assessment .
- HPLC with Chiral Columns : To resolve enantiomers if stereochemistry is a concern .
- Elemental Analysis : Validate empirical formula (CHNO) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Follow OSHA/NIOSH guidelines for amino alcohols:
- Use fume hoods to avoid inhalation (exposure limits: TWA 5 ppm).
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Store in inert, airtight containers away from oxidizers due to potential amine degradation .
Advanced Research Questions
Q. How does steric hindrance from the methyl group in this compound influence its reactivity in nucleophilic reactions?
- Methodological Answer : The methyl group at C4 creates steric bulk, reducing accessibility of the amino group. Kinetic studies using competitive alkylation (e.g., with benzyl chloride) show slower reaction rates compared to unsubstituted analogs. Computational modeling (DFT) can quantify steric effects via %V analysis .
Q. What challenges arise in enantiomeric resolution, and how can they be addressed?
- Methodological Answer : Challenges include low diastereomeric excess (d.e.) in chiral synthesis. Solutions:
- Enzymatic Resolution : Lipase-catalyzed acetylation of the hydroxyl group to separate enantiomers .
- Chiral Chromatography : Use β-cyclodextrin columns with mobile-phase modifiers (e.g., heptane/isopropanol) for baseline separation .
Q. How can computational methods predict the physicochemical properties of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility parameters (e.g., Hansen solubility) in polar solvents like ethanol.
- COSMO-RS : Estimate partition coefficients (logP) and pKa values for protonation equilibria .
- Density Functional Theory (DFT) : Calculate thermodynamic stability of tautomers or conformers .
Q. What analytical strategies validate trace impurities in this compound batches?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
